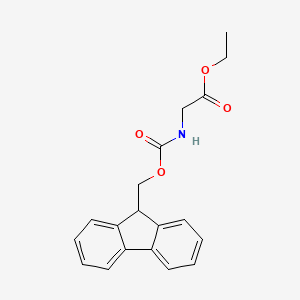![molecular formula C13H19NOS B7863794 2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol](/img/structure/B7863794.png)
2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is an organic compound with the molecular formula C13H19NOS It is characterized by the presence of a cyclopropyl group, a 4-methylsulfanyl-benzyl group, and an amino-ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the 4-Methylsulfanyl-Benzyl Group: This step involves the alkylation of a benzyl group with a methylsulfanyl substituent. Common reagents include alkyl halides and strong bases.
Formation of the Amino-Ethanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent, with studies focusing on its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by forming a stable complex with the active site, or it could activate receptors by mimicking the action of natural ligands. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- **2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-propanol
- **2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-butanol
- **2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-pentanol
Uniqueness
2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group imparts rigidity to the molecule, while the 4-methylsulfanyl-benzyl group introduces electron-donating effects. The amino-ethanol moiety enhances the compound’s solubility and reactivity, making it a versatile intermediate in various synthetic and research applications.
属性
IUPAC Name |
2-[cyclopropyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-16-13-6-2-11(3-7-13)10-14(8-9-15)12-4-5-12/h2-3,6-7,12,15H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTSIZPMPFCGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN(CCO)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B7863734.png)
![3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile](/img/structure/B7863745.png)
![2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B7863759.png)
![2-[(2-Chloro-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863771.png)
![2-[Cyclopropyl-(3,4-dichloro-benzyl)-amino]-ethanol](/img/structure/B7863777.png)
![2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863785.png)
![2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol](/img/structure/B7863787.png)
![2-[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-ethanol](/img/structure/B7863803.png)
![2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863805.png)
![2-[(4-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863813.png)
![2-[Cyclopropyl-(2,4-dichloro-benzyl)-amino]-ethanol](/img/structure/B7863818.png)
![2-[Cyclopropyl-(4-fluoro-benzyl)-amino]-ethanol](/img/structure/B7863826.png)
